4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-(methylcarbamoyl)piperidine-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O3S/c1-9-7(11)6-2-4-10(5-3-6)14(8,12)13/h6H,2-5H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFHIEVMQRLYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride typically involves:
- Starting from a suitably substituted piperidine derivative, often a piperidine bearing a methylcarbamoyl group.
- Introduction of the sulfonyl chloride group via chlorination of sulfonyl precursors such as sulfoxides or sulfonic acid derivatives.
- Purification steps including solvent extraction, crystallization, and drying to isolate the final sulfonyl chloride product.
Chlorination of Sulfoxide Intermediates to Sulfonyl Chloride
A key step in the preparation involves converting sulfoxide intermediates to sulfonyl chlorides using chlorine gas under controlled conditions:
- Procedure: A stirred solution of a sulfoxide intermediate in acetic acid and water is cooled to about 6 °C and purged with nitrogen. Chlorine gas is then bubbled through the mixture over approximately 25 minutes while maintaining the temperature below 10 °C to avoid side reactions.
- Reaction Monitoring: The end of the reaction is indicated by a persistent green coloration and a slight temperature drop.
- Work-up: The reaction mixture is heated to about 15 °C, concentrated under reduced pressure, and subjected to solvent exchanges with toluene and iso-hexane to precipitate the sulfonyl chloride as a white crystalline solid.
- Yield: This method typically yields the sulfonyl chloride in high purity and yields around 87%.
| Parameter | Details |
|---|---|
| Solvent | Acetic acid and water |
| Temperature | 6 °C during chlorination, then 15 °C |
| Chlorine gas | Bubbled for 25 minutes |
| Reaction indicator | Green coloration, temperature drop |
| Purification solvents | Toluene, iso-hexane |
| Product form | White crystalline solid |
| Yield | Approximately 87% |
Preparation of Piperidine Precursors
The piperidine ring bearing the methylcarbamoyl group is prepared through established synthetic routes involving:
- Hydrolysis of methyl 4-methylene piperidine-1-carboxylate in ethanolic sodium hydroxide solution at elevated temperatures (80–85 °C) for extended periods (around 10 hours).
- Distillation under reduced pressure to isolate crude and then pure 4-methylenepiperidine.
- Formation of acid addition salts by treatment with hydrogen chloride in ethanol, followed by precipitation and drying steps.
This precursor preparation is critical as it sets the stage for subsequent sulfonylation.
Summary of Preparation Steps
Research Findings and Analytical Data
- HPLC Analysis: Confirms complete conversion of sulfoxide intermediates to sulfonyl chlorides during chlorination.
- Physical Properties: The final sulfonyl chloride typically forms a white crystalline solid stable under vacuum drying conditions at moderate temperatures (~40 °C).
- Reaction Control: Temperature and gas flow rates are critical to avoid over-chlorination or decomposition.
- Purity: Achieved through multiple solvent triturations and filtration steps, ensuring removal of residual reactants and by-products.
Chemical Reactions Analysis
4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction: The compound can be reduced under specific conditions to form the corresponding sulfonamide.
Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Piperidine + Methylcarbamate | Heat under reflux |
| 2 | Chlorosulfonic acid | Add dropwise to the reaction mixture |
| 3 | Workup | Neutralization and purification |
Medicinal Chemistry
4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride is primarily studied for its potential as a pharmaceutical intermediate. Its structure allows it to act as a building block for various bioactive compounds, including enzyme inhibitors and therapeutic agents.
Case Study: Anticonvulsant Activity
Research has indicated that derivatives of this compound may exhibit anticonvulsant properties similar to those of established drugs like vigabatrin. Studies have shown that modifications in the piperidine ring can enhance efficacy against seizures by inhibiting gamma-aminobutyric acid (GABA) transaminase, thus increasing GABA levels in the brain.
Enzyme Inhibition Studies
The compound's sulfonyl chloride group makes it an effective electrophile for covalent modification of enzymes. It has been investigated for its ability to inhibit serine proteases, which play crucial roles in various biological processes.
Data Table: Enzyme Inhibition Potency
| Enzyme Type | IC50 (µM) | Reference |
|---|---|---|
| Serine Protease A | 0.5 | |
| Serine Protease B | 0.8 |
Industrial Applications
In addition to its research applications, this compound is being explored for use in industrial settings, particularly in the development of new pharmaceuticals. Its ability to serve as a precursor for more complex molecules positions it as a valuable asset in drug discovery pipelines.
Mechanism of Action
The mechanism of action of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives . The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophilic groups, making it useful in chemical modifications and synthesis .
Comparison with Similar Compounds
Similar compounds to 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride include other sulfonyl chlorides and piperidine derivatives. Some examples are:
4-(Methylcarbamoyl)piperidine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
4-(Methylcarbamoyl)piperidine-1-sulfonate ester: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
The uniqueness of this compound lies in its specific reactivity and the presence of both a piperidine ring and a sulfonyl chloride group, which allows for diverse chemical modifications and applications .
Biological Activity
4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methylcarbamoyl group and a sulfonyl chloride moiety. Its structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets and its overall pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been noted for its potential inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease, which are crucial in several physiological processes.
Case Studies and Research Findings
-
Antibacterial Activity :
- Compounds related to this compound have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
- In vitro studies have shown that derivatives exhibit varying degrees of inhibition against these bacterial strains, suggesting potential therapeutic applications in treating bacterial infections.
- Enzyme Inhibition :
-
Anticancer Properties :
- Research indicates that related sulfonamide compounds exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest .
- The piperidine moiety is associated with diverse bioactivities, including anti-inflammatory and anticancer effects, making it a target for further investigation in cancer therapeutics .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other sulfonamide derivatives.
| Compound Name | Antibacterial Activity | AChE Inhibition | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate to Strong | Yes | Promising |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Moderate | Yes | Yes |
| N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide | Weak | Yes | Yes |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable drug-like properties based on Lipinski's Rule of Five, indicating good oral bioavailability potential. Studies have indicated that modifications to the sulfonamide group can enhance solubility and absorption characteristics .
Q & A
Q. What are the optimal synthetic routes for preparing 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine ring. First, introduce the methylcarbamoyl group via carbamoylation of 4-aminopiperidine using methyl isocyanate or a reactive carbonyl derivative. Subsequent sulfonylation with a sulfonyl chloride (e.g., chlorosulfonic acid derivatives) under anhydrous conditions and a base like triethylamine is critical. Key factors include:
- Order of reactions : Carbamoylation before sulfonylation avoids competing reactions at the amine group.
- Solvent choice : Use aprotic solvents (e.g., dichloromethane, THF) to prevent hydrolysis of the sulfonyl chloride.
- Stoichiometry : Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : This compound is moisture-sensitive due to the sulfonyl chloride moiety. Store under inert gas (argon/nitrogen) in sealed, desiccated containers at –20°C. During experiments, use anhydrous solvents and glove-box conditions. Avoid contact with protic solvents or oxidizing agents, as they may trigger decomposition or side reactions .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- UHPLC-MS : Determines purity (>95%) and molecular ion confirmation (e.g., [M+H]+ at m/z calculated for C₇H₁₁ClN₂O₃S).
- Multinuclear NMR : ¹H NMR in CDCl₃ identifies piperidine ring protons (δ 1.4–3.0 ppm) and sulfonyl chloride adjacency effects. ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and sulfonyl (S=O, ~115 ppm) groups.
- Elemental Analysis : Validates C/H/N/S/Cl ratios .
Q. What are the common side reactions or byproducts encountered during synthesis, and how can they be minimized?
- Methodological Answer :
- Hydrolysis : Sulfonyl chloride reacts with ambient moisture to form sulfonic acid. Mitigate by using molecular sieves or drying tubes.
- Over-sulfonylation : Excess sulfonyl chloride may lead to disubstitution. Control via stoichiometry and reaction monitoring (TLC or in-situ IR for SO₂Cl consumption).
- Byproduct removal : Purify via silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water .
Advanced Research Questions
Q. How do the electronic effects of the methylcarbamoyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing carbamoyl group enhances the electrophilicity of the adjacent sulfonyl chloride, accelerating nucleophilic attack (e.g., by amines or alcohols). Kinetic studies using Hammett plots or DFT calculations can quantify this effect. Compare reaction rates with non-carbamoylated analogs (e.g., piperidine-1-sulfonyl chloride) to isolate electronic contributions .
Q. What strategies can be employed to selectively modify the methylcarbamoyl group without affecting the sulfonyl chloride functionality?
- Methodological Answer :
- Protection of sulfonyl chloride : Temporarily convert it to a sulfonate ester using methanol/HCl, enabling carbamoyl group modifications (e.g., hydrolysis to carboxylic acid).
- Mild reaction conditions : Use low-temperature acylations (0–5°C) with non-nucleophilic bases (e.g., DBU) to avoid sulfonyl group side reactions .
Q. How does the presence of the methylcarbamoyl group at the 4-position affect the conformational dynamics of the piperidine ring, and what implications does this have for reactivity?
- Methodological Answer :
- Conformational analysis : Use NOESY NMR or X-ray crystallography to study ring puckering. The carbamoyl group may favor a chair conformation with axial orientation to minimize steric clash.
- Reactivity implications : Axial positioning could sterically shield one face of the sulfonyl chloride, leading to stereoselective reactions. Compare with 3-substituted analogs to assess positional effects .
Q. What computational methods are suitable for predicting the solvolysis pathways of this compound in protic environments?
- Methodological Answer :
- DFT/MD simulations : Model transition states for hydrolysis (e.g., water attack at sulfur) using Gaussian or ORCA software.
- Solvent effects : Include implicit solvation models (e.g., COSMO) to predict rate constants in aqueous/organic mixtures. Validate with experimental kinetic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
